2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
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Overview
Description
The compound “2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide” is a chemical compound with potential biological activity . It has been studied in the context of inhibiting human Equilibrative Nucleoside Transporters (ENTs), where it showed more selectivity to ENT2 than to ENT1 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is crucial for its biological activity. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The compound’s chemical reactions, particularly its interactions with ENTs, are of interest. The compound was found to reduce Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km .Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine, a significant moiety in the rational design of drugs, is found in a wide range of therapeutic agents, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The substitution pattern on the piperazine nucleus greatly influences the medicinal potential of the resultant molecules. Research has shown that piperazine-based molecules have a broad potential for various diseases, suggesting the flexibility of piperazine as a building block in drug discovery. This highlights the importance of further therapeutic investigations on piperazine motifs to design molecules for various diseases (Rathi et al., 2016).
Contribution to Antipsychotic Agents
The role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D(2)-like receptors is significant. Arylcycloalkylamines, including phenyl piperidines and piperazines, demonstrate this effect in antipsychotic agents. This suggests that specific pharmacophoric groups contribute to the effectiveness of synthesized agents at D(2)-like receptors, emphasizing the composite structure's responsibility for selectivity and potency (Sikazwe et al., 2009).
Anti-Mycobacterial Activity
Piperazine stands out as a versatile medicinally important scaffold, particularly in the fight against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds over the past five decades highlights piperazine as a vital building block, emphasizing the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. This underscores the need for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-13-12-14(24(27)28)6-7-16(13)21-18(25)19(26)23-10-8-22(9-11-23)17-5-3-2-4-15(17)20/h2-7,12H,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQBSISXBXGGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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